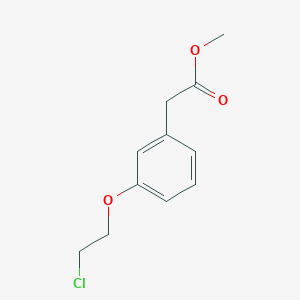

Methyl 3-(2-chloroethyloxy)phenylacetate

説明

Methyl 3-(2-chloroethyloxy)phenylacetate is an ester derivative of phenylacetic acid, characterized by a methoxy group at the phenyl ring’s 3-position and a 2-chloroethyloxy substituent. This compound belongs to a broader class of arylacetates, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

特性

分子式 |

C11H13ClO3 |

|---|---|

分子量 |

228.67 g/mol |

IUPAC名 |

methyl 2-[3-(2-chloroethoxy)phenyl]acetate |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3 |

InChIキー |

SAWHRCMWTSAFCH-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CC1=CC(=CC=C1)OCCCl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Methyl Phenylacetate

- Structure : Lacks substituents on the phenyl ring.

- Applications : Widely used as a flavoring agent (GRAS status) and in biocatalytic processes .

- Pharmacokinetics: Rapidly metabolized to phenylacetylglutamine, with nonlinear kinetics observed in humans .

Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

- Structure: Contains methoxyimino and trifluoromethylphenyl groups.

- Applications : Agrochemical fungicide targeting mitochondrial respiration in fungi .

- Key Differences : The trifluoromethyl group enhances lipophilicity and target binding compared to the chloroethyloxy group in Methyl 3-(2-chloroethyloxy)phenylacetate, which may prioritize different biological pathways .

Sodium p-Chloro-Phenylacetate

- Structure : Chlorine substituent at the para position of the phenyl ring.

- Applications : Anticancer agent with higher PPARγ activation potency than phenylacetate, leading to tumor growth arrest .

Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate

- Structure : Ethyl ester with hydroxyl and methoxy substituents.

- Applications : Explored for antimicrobial and anti-inflammatory activities .

- Key Differences : The ethyl ester and hydroxyl group may increase solubility but reduce metabolic stability relative to the methyl ester and chloroethyloxy group .

Comparative Data Tables

Table 2: Pharmacokinetic and Toxicological Profiles

Research Implications and Gaps

- Mechanistic Studies : The 2-chloroethyloxy group’s impact on PPARγ binding or other molecular targets remains uncharacterized, warranting in vitro assays .

- Toxicology: Chronic exposure risks and environmental persistence (e.g., biodegradability) are unknown, requiring OECD guideline studies .

- Synthetic Utility: The chloroethyloxy group may serve as a reactive handle for further derivatization, akin to Claisen condensation strategies used for methyl 3-(2-chlorophenyl)propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。